molecular formula C19H19ClN2O5 B3019273 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide CAS No. 1798512-30-7

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide

Cat. No.: B3019273
CAS No.: 1798512-30-7
M. Wt: 390.82
InChI Key: DCJWJJSWEFCAPV-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a chlorophenyl group, and an oxalamide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and chlorophenyl intermediates. These intermediates are then coupled through an oxalamide linkage. Common reagents used in the synthesis include palladium catalysts for cross-coupling reactions, and various solvents such as dichloromethane and tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis. Detailed studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d][1,3]dioxole derivatives and oxalamide-linked molecules. Examples include:

Uniqueness

What sets N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(3-chlorophenyl)-2-methoxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5/c1-19(25-2,12-4-3-5-13(20)8-12)10-21-17(23)18(24)22-14-6-7-15-16(9-14)27-11-26-15/h3-9H,10-11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJWJJSWEFCAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)(C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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